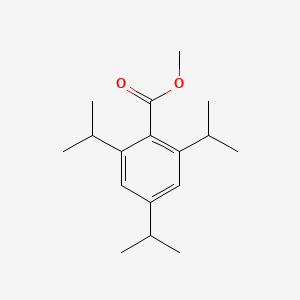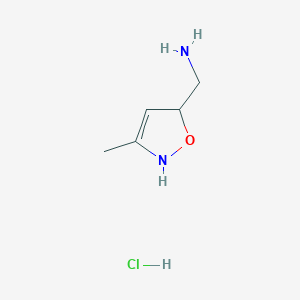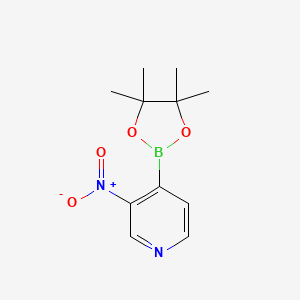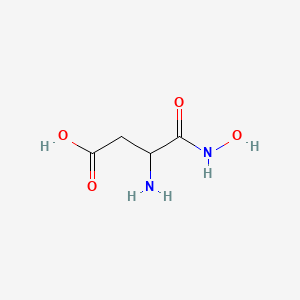
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are aromatic ketones derived from fluorene, characterized by a carbonyl group attached to the fluorene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and fluorene.
Chlorination: The first step involves the chlorination of fluorene to introduce a chlorine atom at the 3-position. This can be achieved using reagents like chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride.
Friedel-Crafts Acylation: The chlorinated fluorene undergoes Friedel-Crafts acylation with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the 3,4-dichlorophenyl group at the 2-position of the fluorene ring.
Oxidation: The final step involves the oxidation of the resulting intermediate to form the fluorenone structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include alcohols or hydrocarbons.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or nitro compounds.
Scientific Research Applications
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-9h-fluoren-9-one: Similar structure but lacks the chlorine atom at the 3-position.
3-Chloro-9h-fluoren-9-one: Similar structure but lacks the 3,4-dichlorophenyl group.
2-Phenyl-9h-fluoren-9-one: Similar structure but lacks the chlorine atoms.
Uniqueness
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is unique due to the presence of both the 3-chloro and 3,4-dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
7145-64-4 |
|---|---|
Molecular Formula |
C19H9Cl3O |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
3-chloro-2-(3,4-dichlorophenyl)fluoren-9-one |
InChI |
InChI=1S/C19H9Cl3O/c20-16-6-5-10(7-18(16)22)13-8-15-14(9-17(13)21)11-3-1-2-4-12(11)19(15)23/h1-9H |
InChI Key |
LSYUQLMBZJRJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)




![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)







